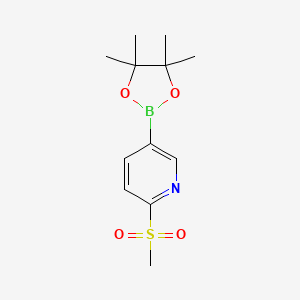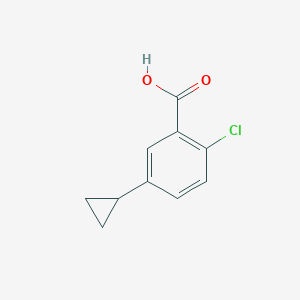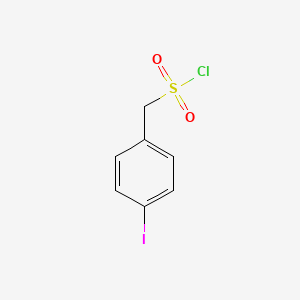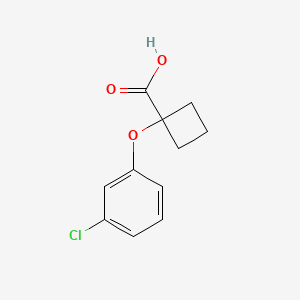
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid
説明
1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid (CBPC) is a chemical compound with the molecular formula C11H11ClO3 and a molecular weight of 226.65 g/mol . It has gained attention for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for CBPC is 1S/C11H11ClO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a chlorophenoxy group attached.科学的研究の応用
Synthesis and Chemical Properties
Regiospecific Additions and Synthesis of Diacids : The addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes leads to the introduction of a nitrogen nucleophile at position 3 of the derived cyclobutane. This process is significant in synthesizing precursors of α-amino cyclobutane carboxylic acids, which can be further transformed into diacids like 2,7-methanoglutamic acids (Gaoni, 1988).
Formation of Tumor-Avid Amino Acids for PET : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) represents a new tumor-avid amino acid synthesized for positron emission tomography (PET), highlighting its application in medical imaging and cancer research (Shoup & Goodman, 1999).
Structural and Conformational Studies
X-Ray Diffraction Analysis : The structure and conformation of related compounds like cis-2-phenylcyclobutanecarboxylic acid have been determined using X-ray diffraction methods, providing insights into the molecular structure and packing modes in crystalline phases (Reisner et al., 1983).
Analysis of Cyclobutane Derivatives : Studies on the photochemistry of fluorine- and chlorine-substituted trans-stilbene-4-carboxylic acids and their derivatives have been conducted to understand their reactivity and dimerization processes in the crystalline phase (Brune et al., 1994).
Applications in Material Science
- Polymeric Materials Synthesis : Cyclobutane-1,3-diacid (CBDA), a compound related to the 1-(3-Chlorophenoxy)cyclobutane-1-carboxylic acid family, has been introduced as a building block for material synthesis. Its stability and reactivity make it suitable for forming new polymeric materials (Wang et al., 2017).
特性
IUPAC Name |
1-(3-chlorophenoxy)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXUISZQGPQSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


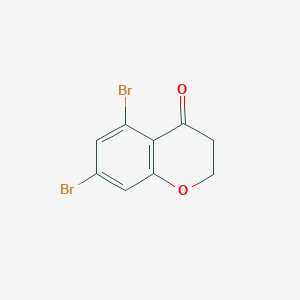
![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)


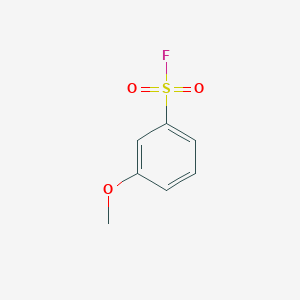
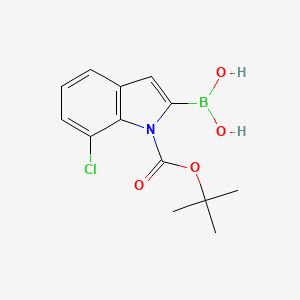
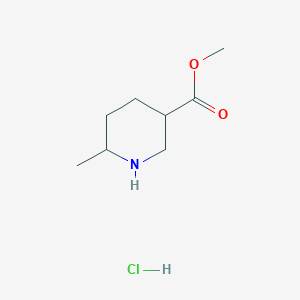

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)

